3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile
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Overview
Description
3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a nitrile group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene-1-nitrile.
Oxidation: The cyclohexene-1-nitrile undergoes an allylic oxidation to introduce the ketone functional group.
Reaction Conditions: The oxidation reaction is carried out at substrate loadings of up to 200 mM without the addition of organic cosolvents.
Industrial Production Methods
the use of biocatalysis, particularly with enzymes like unspecific peroxygenases, is a promising approach due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Unspecific peroxygenases are commonly used for allylic oxidation.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic conditions.
Major Products
Oxidation: Products include hydroxylated derivatives.
Reduction: Products include alcohol derivatives.
Substitution: Products include substituted amides and esters.
Scientific Research Applications
3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: The compound can be oxidized by enzymes such as unspecific peroxygenases, which introduce hydroxyl groups with high selectivity.
Molecular Targets: The nitrile and ketone groups can interact with nucleophiles and electrophiles, respectively, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonitrile: A simpler nitrile compound with similar reactivity.
Cyclohexene-1-carbonitrile: A precursor in the synthesis of 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile.
3,3-Dimethyl-6-oxocyclohexene-1-carboxylic acid methyl ester: A related compound with a carboxylic acid ester group.
Uniqueness
This compound is unique due to its combination of a nitrile and a ketone group on a cyclohexene ring, which provides distinct reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
2030310-23-5 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
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